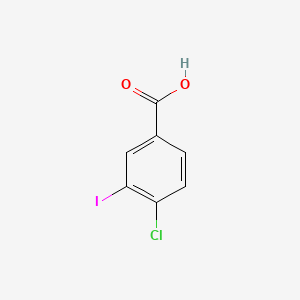

4-Chloro-3-iodobenzoic acid

Description

Contextualization of Benzoic Acid Derivatives within Contemporary Organic Synthesis Research

Benzoic acid and its derivatives are fundamental building blocks in the field of organic synthesis. tcichemicals.com Their prevalence stems from the reactivity of the carboxylic acid group, which can be readily converted into a wide array of other functional groups such as esters, amides, and acid chlorides. Furthermore, the aromatic ring itself serves as a scaffold that can be functionalized to build molecular complexity. beilstein-journals.org

In recent academic research, benzoic acid derivatives have been central to various studies. For instance, they have been isolated from natural sources like the fungus Bjerkandera adusta and evaluated for their effects on cellular protein degradation pathways, highlighting their relevance in biochemical and medicinal chemistry research. mdpi.com Studies have also focused on creating novel benzoic acid derivatives to act as enzyme inhibitors, demonstrating their importance in drug discovery and development. nih.gov The ability to systematically modify the structure of benzoic acid derivatives allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing the function of new molecules. nih.gov

Strategic Importance of Halogen Substitution Patterns in Chemical Reactivity and Molecular Design

The introduction of halogens onto an aromatic ring dramatically alters its electronic properties and provides handles for further chemical transformations. Halogenated benzoic acid derivatives are readily functionalized through powerful reactions like cross-coupling and nucleophilic aromatic substitution. beilstein-journals.org The type of halogen and its position on the ring are of critical strategic importance for a synthetic chemist.

The case of 4-Chloro-3-iodobenzoic acid illustrates this principle perfectly. The molecule features two different halogen atoms, chlorine and iodine, at distinct positions relative to the carboxylic acid group. This differential halogenation is key to its utility. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for site-selective chemical modifications. Chemists can exploit the reactivity of the iodine atom to perform a cross-coupling reaction (such as a Suzuki, Heck, or Sonogashira reaction) to form a new carbon-carbon or carbon-heteroatom bond at the 3-position, while leaving the less reactive chlorine atom at the 4-position untouched for a potential subsequent transformation. This ability to perform sequential, controlled reactions on a single molecule is a cornerstone of modern molecular design and enables the efficient construction of complex target structures.

Overview of Current Research Trajectories and Potential Academic Impact of this compound

Current research applications for this compound position it primarily as a versatile building block in organic synthesis. tcichemicals.comchemimpex.com Its unique substitution pattern makes it a valuable precursor for the synthesis of more complex, highly functionalized aromatic compounds that are often targets in pharmaceutical and materials science research.

A direct application of its synthetic potential is seen in its use as a reagent to prepare other chemical tools. For example, this compound is a starting material for the synthesis of 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a type of boronic ester. Boronic acids and their esters are exceptionally important reagents in organic chemistry, most famously for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. By converting the iodo-substituted position into a boronic ester, researchers create a new molecule that can then be used to build even more elaborate molecular architectures. The academic impact of this compound, therefore, lies in its role as an enabling tool, providing a reliable and predictable pathway for the synthesis of novel compounds for a wide range of scientific investigations. fishersci.dk

Physicochemical Properties of this compound

The fundamental properties of this compound are well-documented, providing a baseline for its use in laboratory settings.

| Property | Value | Source(s) |

| CAS Number | 42860-04-8 | nih.gov, sigmaaldrich.com, chemimpex.com |

| Molecular Formula | C₇H₄ClIO₂ | nih.gov, chemimpex.com |

| Molecular Weight | 282.46 g/mol | nih.gov, chemimpex.com |

| Appearance | White to light yellow or light orange powder/crystals | sigmaaldrich.com, chemimpex.com |

| Melting Point | 216 - 224 °C | chemimpex.com, chemfish.com |

| IUPAC Name | This compound | nih.gov, sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRURVZKYHGDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373973 | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-04-8 | |

| Record name | 4-Chloro-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Iodobenzoic Acid

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 4-Chloro-3-iodobenzoic acid relies on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution and the carboxylation of pre-functionalized aromatic rings. These methods, while foundational, are governed by the inherent electronic properties of the substrates and reagents.

Classical Electrophilic and Nucleophilic Aromatic Halogenation Strategies

Electrophilic aromatic substitution is a cornerstone for the functionalization of benzene (B151609) derivatives. The synthesis of this compound can be envisioned starting from 4-chlorobenzoic acid. In this precursor, the carboxylic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Their combined influence directs incoming electrophiles to the position ortho to the chlorine and meta to the carboxylic acid, which is the C-3 position.

The direct iodination of 4-chlorobenzoic acid is an example of electrophilic aromatic halogenation. Iodine itself is a weak electrophile, necessitating the use of an activating agent or an oxidizing agent to generate a more potent iodinating species, such as the iodine cation (I⁺). masterorganicchemistry.comwikipedia.orglscollege.ac.in Typical conditions involve treating iodine (I₂) with an oxidizing agent like nitric acid or a mixture of potassium iodate and sulfuric acid. lscollege.ac.in The reaction proceeds through the formation of a positively charged benzenonium intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final product. masterorganicchemistry.commsu.edu

Mechanism of Electrophilic Iodination:

Generation of Electrophile: An oxidizing agent converts I₂ into a highly electrophilic iodine species (e.g., I⁺).

Electrophilic Attack: The π-electron system of the 4-chlorobenzoic acid attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (arenium ion). The positive charge is delocalized across the ring but is destabilized by the electron-withdrawing carboxyl and chloro groups.

Deprotonation: A weak base removes the proton from the carbon atom bearing the new iodine substituent, restoring the aromatic system. masterorganicchemistry.com

An alternative classical route involves the multi-step synthesis starting from 4-chloro-3-nitrotoluene. This commercially available precursor can be oxidized to 4-chloro-3-nitrobenzoic acid, for example, using potassium permanganate. guidechem.com Subsequently, the nitro group can be reduced to an amino group, which is then converted to an iodide via a Sandmeyer-type reaction.

While nucleophilic aromatic substitution is a common reaction, it is generally not a viable strategy for introducing the iodine or chlorine atoms onto the benzoic acid ring in this specific arrangement, as the ring is not sufficiently electron-deficient and lacks a suitable leaving group in the desired position for such a substitution pattern to be achieved directly.

Carboxylation Reactions from Precursor Halogenated Aromatics

An alternative to halogenating a benzoic acid precursor is to introduce the carboxyl group onto a pre-existing di-halogenated benzene ring. This approach typically begins with a compound like 4-chloro-2-iodoaniline or a related isomer which can be converted into 1-chloro-2-iodobenzene.

One of the most established methods for carboxylation is through the formation of an organometallic reagent. For instance, 1-chloro-2-iodobenzene can be selectively converted into a Grignard reagent at the more reactive carbon-iodine bond. This is achieved by reacting it with magnesium metal. The resulting organomagnesium compound can then be treated with carbon dioxide (CO₂), followed by an acidic workup, to yield 2-chloro-6-iodobenzoic acid, an isomer of the target molecule. To obtain this compound, one would need to start with 1-chloro-2-iodobenzene's isomer, 4-chloro-1,2-diiodobenzene and proceed through a more complex regioselective process or begin with a different precursor like 4-chloro-3-iodoaniline.

More direct carboxylation methods have also been developed. These can involve the use of strong Lewis acids like aluminum tribromide (AlBr₃) in combination with silyl chlorides to activate both the aromatic ring and carbon dioxide for a direct reaction with halogenated benzenes. nih.gov Another modern approach is electrocatalytic carboxylation, where a carbon-halide bond is broken electrochemically, and the resulting species reacts with CO₂. rsc.org

Interactive Table: Comparison of Classical Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

| Electrophilic Iodination | 4-Chlorobenzoic acid | Electrophilic Aromatic Substitution | Direct, fewer steps | Requires strong oxidizing agents, potential for side reactions |

| Oxidation & Diazotization | 4-Chloro-3-nitrotoluene | Oxidation, Reduction, Diazotization (Sandmeyer) | Utilizes common reagents | Multi-step, involves hazardous intermediates |

| Grignard Carboxylation | 1-Chloro-2-iodobenzene (for isomer synthesis) | Grignard formation, Carboxylation | Well-established, reliable | Requires specific dihalo-precursor, sensitive to moisture |

Innovations in Transition Metal-Catalyzed Synthesis of this compound

The limitations of classical methods, such as harsh reaction conditions and restricted substrate scope, have driven the development of more sophisticated synthetic strategies. Transition metal catalysis offers powerful tools for selective C-H bond activation and cross-coupling reactions, enabling more efficient and direct routes to complex molecules like this compound.

Directed C-H Functionalization Approaches to Substituted Benzoic Acids

Directed C-H functionalization has emerged as a transformative strategy for regioselective synthesis. sigmaaldrich.com In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond. rsc.org This proximity effect facilitates the selective cleavage and functionalization of that bond.

The carboxylate group of 4-chlorobenzoic acid can serve as an effective directing group for the functionalization of the ortho C-H bonds (at the C-3 and C-5 positions). rsc.org Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations. For the synthesis of this compound, a palladium-catalyzed C-H iodination of 4-chlorobenzoic acid would be a highly efficient and atom-economical approach. The catalytic cycle generally involves:

Coordination: The carboxylate of 4-chlorobenzoic acid coordinates to the metal center (e.g., Pd(II)).

C-H Activation/Metallation: The catalyst is directed to the ortho C-H bond, which is then cleaved to form a five- or six-membered palladacycle intermediate. This is often the rate-determining step.

Oxidative Addition/Iodination: The iodinating agent (e.g., N-iodosuccinimide or molecular iodine) reacts with the metallacycle.

Reductive Elimination: The C-I bond is formed, releasing the product, this compound, and regenerating the active catalyst.

This method offers high regioselectivity, avoiding the electronic conflicts present in classical electrophilic substitution and often proceeding under milder conditions. nih.gov

Cross-Coupling Methodologies for Sequential Aromatic Functionalization

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A sequential functionalization strategy using cross-coupling reactions can be devised to construct this compound. This typically involves a starting material with two different halogen substituents, exploiting the difference in their reactivity towards oxidative addition to the palladium catalyst (reactivity order: C-I > C-Br > C-Cl).

For example, a synthesis could start with 3-bromo-4-chlorobenzoic acid. The more reactive C-Br bond can selectively participate in a Suzuki, Stille, or other cross-coupling reaction, leaving the C-Cl bond intact for a subsequent transformation. researchgate.net To introduce the iodine at the C-3 position, a different strategy is needed. One could start with 3,4-dichlorobenzoic acid and attempt a selective conversion of one chlorine to iodine, though this is challenging.

A more plausible cross-coupling route might involve:

Starting with 4-chlorobenzoic acid.

Using directed C-H activation to install a boronic acid or ester group at the C-3 position, forming 4-chloro-3-(pinacolboranyl)benzoic acid.

Performing a Suzuki-Miyaura cross-coupling reaction between this boronic ester and an electrophilic iodine source (e.g., N-iodosuccinimide or I₂) to form the target molecule.

This combination of C-H functionalization and cross-coupling represents a modern, versatile approach to synthesizing highly substituted aromatic compounds.

Interactive Table: Overview of Transition Metal-Catalyzed Methods

| Method | Precursor | Catalyst System (Example) | Key Step | Selectivity Control |

| Directed C-H Iodination | 4-Chlorobenzoic acid | Pd(OAc)₂, Ligand | Carboxylate-directed C-H activation | Coordination of directing group to metal catalyst |

| Sequential Cross-Coupling | 3-Bromo-4-chlorobenzoic acid | Pd(PPh₃)₄ | Selective oxidative addition of C-Br bond | Differential reactivity of C-X bonds |

| C-H Borylation/Suzuki Coupling | 4-Chlorobenzoic acid | Ir-catalyst (for borylation), Pd-catalyst (for coupling) | C-H borylation, Suzuki coupling | Catalyst control in both steps |

Sustainable and Scalable Synthetic Techniques for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org For the production of this compound, several strategies can be employed to enhance sustainability and scalability.

Catalytic Methods: The transition metal-catalyzed C-H functionalization and cross-coupling reactions discussed previously are inherently more sustainable than classical stoichiometric methods. They operate with low catalyst loadings, reducing waste, and often proceed under milder conditions, saving energy. mdpi.com

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions can significantly improve the environmental profile of a synthesis. For instance, some Suzuki-Miyaura cross-coupling reactions can be performed in water using specialized water-soluble catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key green chemistry principle. Directed C-H functionalization is a prime example of a highly atom-economical reaction, as it avoids the need for pre-installing activating or leaving groups.

Alternative Energy Sources: The use of microwave irradiation or flow chemistry can enhance reaction rates, improve yields, and allow for better process control, which is crucial for scalability. Microwave conditions can sometimes enable reactions that are difficult under conventional heating.

Greener Reagents: Replacing toxic and hazardous reagents is critical. For example, in oxidation reactions, using hydrogen peroxide with a recyclable catalyst is a greener alternative to stoichiometric heavy metal oxidants like potassium permanganate. mdpi.com Similarly, electrocatalytic methods can use electricity as a "reagent" to drive reactions like carboxylation, avoiding chemical reductants or oxidants. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, meeting the demands of modern chemical production.

Green Chemistry Principles Applied to Halogenated Aromatic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated aromatic compounds like this compound to mitigate environmental impact and enhance safety. This approach focuses on the use of less hazardous chemicals, safer solvents, and improved energy efficiency.

Traditional methods for the synthesis of precursors to this compound, such as the nitration of p-chlorobenzaldehyde to form 4-chloro-3-nitrobenzaldehyde, often rely on harsh reagents like fuming nitric acid and sulfuric acid. While effective, these reagents pose significant environmental and safety risks. Research into greener alternatives is ongoing, exploring milder nitrating agents and solvent-free reaction conditions.

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to recycle. The development and application of greener solvents, such as ionic liquids, supercritical fluids, and even water, are active areas of research in the synthesis of compounds like this compound.

Continuous Flow and Batch Reactor Optimization Studies for Efficient Synthesis

The quest for more efficient and safer chemical production has led to significant advancements in reactor technology, with both continuous flow and optimized batch reactors offering distinct advantages for the synthesis of this compound.

Continuous Flow Synthesis:

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). chemicalbook.com This technology offers numerous benefits over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. aragen.com For exothermic reactions, such as halogenations, the high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the formation of byproducts. researchgate.net

In the context of synthesizing this compound, continuous flow can be particularly advantageous. The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity. aragen.com Furthermore, the ability to integrate in-line analysis and purification steps can streamline the entire manufacturing process. researchgate.net Research in this area is focused on developing robust and scalable flow processes for the key reaction steps, such as the diazotization of 3-amino-4-chlorobenzoic acid followed by iodination.

Batch Reactor Optimization:

While continuous flow offers significant advantages, batch reactors remain a cornerstone of chemical manufacturing. Optimization of batch processes is crucial for improving efficiency and reducing costs. This involves a detailed study of reaction kinetics, thermodynamics, and mixing dynamics to identify the optimal operating conditions.

For the synthesis of this compound, batch reactor optimization may involve strategies such as controlled addition of reagents to manage exotherms, optimization of stirring speed to improve mass transfer, and the use of process analytical technology (PAT) for real-time monitoring and control of critical process parameters. Design of Experiments (DoE) is a powerful statistical tool often employed to systematically investigate the effects of multiple variables on the reaction outcome, leading to a more robust and efficient process.

The following data tables provide a comparative overview of different synthetic approaches, highlighting key reaction parameters and outcomes.

Table 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde (Precursor to this compound)

| Parameter | Traditional Batch Method |

| Starting Material | p-Chlorobenzaldehyde |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Temperature | <10°C |

| Reaction Time | 2 hours |

| Yield | 89% guidechem.com |

Table 2: Comparative Synthesis Parameters for Halogenated Benzoic Acids

| Parameter | Batch Synthesis (General) | Continuous Flow Synthesis (General) |

| Heat Transfer | Limited by vessel size | Excellent |

| Mass Transfer | Dependent on stirring efficiency | Excellent |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Can be complex | Generally straightforward |

| Control over Parameters | Good | Excellent |

This table provides a general comparison of batch and continuous flow processes for the synthesis of halogenated benzoic acids, based on established principles of chemical engineering.

Table 3: Synthesis of this compound via Diazotization

| Parameter | Description |

| Starting Material | 3-Amino-4-chlorobenzoic acid |

| Key Reaction Steps | Diazotization followed by iodination |

| Typical Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide |

| Notes | This is a common synthetic route to introduce the iodine atom onto the benzene ring. Optimization of this step in both batch and flow reactors is a key area of research. |

Detailed, comparative data for this specific transformation under green, continuous flow, and optimized batch conditions is a subject of ongoing research and not yet widely published.

Reactivity and Mechanistic Investigations of 4 Chloro 3 Iodobenzoic Acid

Functional Group Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a range of derivatization and transformation reactions.

Standard protocols for the derivatization of carboxylic acids are applicable to 4-Chloro-3-iodobenzoic acid, although specific literature on these transformations for this particular substrate is sparse.

Esterification: The conversion of this compound to its corresponding esters can be achieved through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, typically under reflux, is a common method for ester formation. For instance, reaction with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 4-chloro-3-iodobenzoate. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

Amidation: Amides of this compound can be synthesized through various methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. This two-step process is generally high-yielding. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions and can be less efficient.

Acyl Halide Formation: The synthesis of 4-chloro-3-iodobenzoyl chloride can be accomplished by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride that serves as a versatile intermediate for further functionalization. The byproducts of these reactions, such as sulfur dioxide and hydrogen chloride (from thionyl chloride), are gaseous, which simplifies purification.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 4-chloro-3-iodobenzoate |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. Ammonia (NH₃) | 4-Chloro-3-iodobenzamide |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | 4-Chloro-3-iodobenzoyl chloride |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is generally a challenging transformation that requires forcing conditions unless specific structural features are present to stabilize the resulting carbanion or radical intermediate. For this compound, thermal decarboxylation would necessitate high temperatures and is not a facile process.

Catalytic methods, often employing copper salts, can facilitate decarboxylation under milder conditions. The mechanism typically involves the formation of a copper carboxylate salt, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate is then protonated by a suitable proton source in the reaction mixture to yield the decarboxylated product, 1-chloro-2-iodobenzene. The efficiency of such reactions can be influenced by the presence of ligands and the specific reaction conditions employed. While no specific studies on the decarboxylation of this compound have been reported, the general principles of copper-catalyzed decarboxylation of haloaromatic carboxylic acids are well-established.

Selective Reactivity of Halogen Substituents in this compound

The presence of two different halogen atoms on the aromatic ring introduces the element of chemoselectivity in reactions that target the carbon-halogen bonds. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond is the primary determinant of this selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization at the 3-position.

Suzuki Coupling: In a Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, the oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond. This allows for the selective formation of a biaryl compound at the iodine-bearing carbon. For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to exclusively yield a 3-aryl-4-chlorobenzoic acid derivative.

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction, which utilizes organotin reagents, would also exhibit high selectivity for the C-I bond. The transmetalation step follows the initial selective oxidative addition at the more reactive C-I bond.

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with aryl halides also proceeds via a catalytic cycle where the oxidative addition step is rate-determining. Consequently, the reaction of this compound with a terminal alkyne would selectively occur at the C-I bond to afford a 4-chloro-3-alkynylbenzoic acid.

Heck Reaction: The Heck reaction, involving the coupling of an alkene with an aryl halide, follows a similar principle of selective oxidative addition. Therefore, the reaction with an alkene would be expected to proceed at the C-3 position, leading to the formation of a 4-chloro-3-vinylbenzoic acid derivative.

| Reaction | Coupling Partner | Predicted Major Product | Selectivity Principle |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | 3-Aryl-4-chlorobenzoic acid | Preferential Pd(0) oxidative addition to C-I bond |

| Stille | R-Sn(Bu)₃ | 4-Chloro-3-R-benzoic acid | Preferential Pd(0) oxidative addition to C-I bond |

| Sonogashira | R-C≡CH | 4-Chloro-3-(alkynyl)benzoic acid | Preferential Pd(0) oxidative addition to C-I bond |

| Heck | Alkene | 4-Chloro-3-(alkenyl)benzoic acid | Preferential Pd(0) oxidative addition to C-I bond |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The carboxylic acid group is a deactivating group, but its electron-withdrawing effect is not as potent as that of a nitro group, for example. In this compound, neither halogen is optimally positioned (ortho or para) to the carboxylic acid for significant activation towards SNAr.

Furthermore, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, any potential SNAr reaction on this compound would be expected to be slow and require harsh conditions. If a reaction were to occur, substitution of the chlorine atom would be favored over the iodine atom, assuming an addition-elimination mechanism.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the chloro and iodo substituents are ortho, para-directing deactivators, while the carboxylic acid group is a meta-directing deactivator.

The directing effects of the substituents in this compound are as follows:

Chloro group (at C-4): Ortho, para-directing. The ortho positions are C-3 and C-5, and the para position is C-1 (occupied by the carboxyl group).

Iodo group (at C-3): Ortho, para-directing. The ortho positions are C-2 and C-4 (occupied by the chloro group), and the para position is C-6.

Carboxylic acid group (at C-1): Meta-directing. The meta positions are C-3 and C-5.

Considering these directing effects, the potential sites for electrophilic attack are C-2, C-5, and C-6. The steric hindrance from the adjacent iodo and carboxylic acid groups would likely disfavor attack at C-2 and C-6. The chloro and iodo groups direct ortho/para, and the carboxylic acid directs meta. The position C-5 is meta to the carboxylic acid and ortho to the chloro group. The position C-2 is ortho to both the iodo and carboxylic acid groups. The position C-6 is para to the iodo group and meta to the chloro group.

Radical Reactions and Photochemical Transformations of Halogenated Benzoic Acids

The presence of halogen atoms, particularly iodine, on the benzoic acid scaffold imparts distinct reactivity under radical and photochemical conditions. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon initiation, leading to the formation of aryl radicals. These intermediates are highly reactive and can participate in a variety of transformations.

One notable example of such reactivity is the dehalogenation of iodoarenes through radical chain reactions. For instance, the dehalogenation of 4-iodobenzoic acid can be initiated using non-thermal plasmas in the absence of conventional initiators. In this process, an aqueous solution of the substrate is exposed to the plasma, which generates radical species that propagate a chain reaction, leading to the formation of benzoic acid. The efficiency of this transformation is influenced by the type of plasma gas used, with different gases affecting the yield of the dehalogenated product.

Table 1: Effect of Plasma Gas on the Dehalogenation of 4-iodobenzoic acid

| Plasma Gas | Yield of Sodium Benzoate (%) |

|---|---|

| Nitrogen (N₂) | ~95 |

| Air | ~80 |

| Argon (Ar) | ~70 |

| Helium (He) | ~60 |

Reaction conditions involved exposing an aqueous solution of 4-iodobenzoic acid, sodium hypophosphite, and sodium hydroxide to the plasma. rsc.org

Furthermore, the cleavage of carbon-halogen bonds in haloaromatic radical anions provides insight into their reactivity. scispace.com While not directly studying this compound, investigations into compounds like ethyl 4-chlorobenzoate and ethyl 4-iodobenzoate demonstrate that the stability and fragmentation pathways of the radical anions are dependent on the nature of the halogen. scispace.com The radical anion of an iodinated aromatic compound is typically an intermediate in its homogeneous reduction. scispace.com

Aryl radicals can also be generated from arylhydrazines in the presence of iodine, which acts as both an oxidant and an iodinating agent. acs.org This reaction proceeds through the formation of an arenediazonium salt, which then undergoes single-electron transfer to produce an aryl radical. acs.org This radical can then combine with an iodine radical to form the corresponding aryl iodide. acs.org This methodology highlights a metal-free approach to forming C-I bonds via a radical pathway. acs.org

Directed Ortho-Metalation and Related Aryl Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

The carboxylic acid group, or its corresponding carboxylate, is a potent DMG. In the case of this compound, the carboxyl group can direct lithiation to the C2 position. The inherent acidity of the ortho-protons is increased by the coordinating effect of the DMG with the lithium cation of the base. organic-chemistry.org

The choice of the organolithium base can be critical and can dictate the reaction pathway. For some substrates, less sterically hindered bases like n-butyllithium might lead to nucleophilic acyl substitution at the carboxyl group, whereas bulkier bases like tert-butyllithium favor the desired ortho-deprotonation. unito.itrsc.org

Once the ortho-lithiated species of this compound is formed, it can react with a variety of electrophiles. This allows for the introduction of substituents at the C2 position, leading to contiguously substituted benzoic acid derivatives. This strategy is highly valuable for the synthesis of complex, polysubstituted aromatic compounds.

A powerful extension of the DoM strategy is its combination with subsequent cross-coupling reactions in a one-pot sequence. For instance, after the initial ortho-lithiation and reaction with an electrophile (such as iodine to form a di-iodo species, or in this case, functionalizing the C2 position), the resulting halogenated aromatic can undergo a palladium-catalyzed Suzuki-Miyaura coupling. unito.it This has been demonstrated for ortho-functionalized styryl or (hetero)aryl derivatives. unito.it

Table 2: Examples of Electrophiles Used in Directed Ortho-Metalation Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| D₂O | Deuterium |

| I₂ | Iodine |

| DMF (N,N-Dimethylformamide) | Aldehyde |

| CO₂ | Carboxylic acid |

| MeI (Methyl iodide) | Methyl |

This table presents common electrophiles and the corresponding functional groups introduced in DoM reactions. unito.it

This methodology offers a versatile and efficient route for the synthesis of highly functionalized benzoic acid derivatives, starting from precursors like this compound. The ability to precisely control the regioselectivity of the functionalization makes DoM a cornerstone of modern synthetic organic chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 3 Iodobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-Chloro-3-iodobenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically observed in the downfield region, often between 10-13 ppm, and can be concentration-dependent and broad due to hydrogen bonding. The aromatic protons will appear in the range of 7-8.5 ppm. The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals. Specifically, the proton at position 2 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, and the proton at position 5 would be a doublet.

¹³C NMR Spectroscopy: The Carbon-13 NMR spectrum provides insights into the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 165-185 ppm. The aromatic carbons will resonate between 120-150 ppm. The carbons directly bonded to the electronegative chlorine and iodine atoms (C4 and C3, respectively) will have their chemical shifts significantly influenced. The carbon attached to iodine (C3) is expected to be shifted upfield due to the heavy atom effect, while the carbon attached to chlorine (C4) will be deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Aromatic C-H (Position 2) | 7.5 - 8.0 | 125 - 135 |

| Aromatic C-H (Position 5) | 7.0 - 7.5 | 128 - 138 |

| Aromatic C-H (Position 6) | 7.8 - 8.2 | 130 - 140 |

| Aromatic C-I (Position 3) | - | 90 - 100 |

| Aromatic C-Cl (Position 4) | - | 135 - 145 |

| Aromatic C-COOH (Position 1) | - | 130 - 140 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C1, C3, and C4) by observing correlations from the aromatic protons to these carbons. For instance, the proton at position 2 would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid molecule like this compound, NOESY can help to confirm the substitution pattern by showing correlations between protons that are close in space.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations often give rise to strong and characteristic Raman signals. The C-Cl and C-I bonds are also expected to produce discernible Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Medium (IR), Strong (Raman) |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong | Strong (IR and Raman) |

| C-C Stretch (Aromatic Ring) | 1450-1600 | Medium | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium | Strong (IR) |

| C-Cl Stretch | 600-800 | Strong | Medium-Strong |

| C-I Stretch | 500-600 | Strong | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₄ClIO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine and iodine, with their characteristic isotopic patterns, would further confirm the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of halogen atoms will also influence the fragmentation, with potential losses of Cl, I, or the corresponding hydrogen halides (HCl, HI). Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns, often involving the loss of hydroxyl radicals (-OH) and the carboxyl group (-COOH) youtube.comwhitman.edulibretexts.org. For instance, the mass spectrum of benzoic acid shows a prominent peak corresponding to the loss of the hydroxyl group, followed by the loss of carbon monoxide youtube.com.

X-ray Crystallography for Precise Solid-State Structure Determination

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Illustrative Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₄ClIO₂ |

| Formula Weight | 282.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.85 |

| b (Å) | 15.60 |

| c (Å) | 14.50 |

| β (°) | 95.5 |

| Volume (ų) | 867.5 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, several key supramolecular interactions are expected to dictate its solid-state architecture.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). Like most benzoic acids, this compound is highly likely to form a robust, centrosymmetric carboxylic acid dimer synthon. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is a common and predictable motif in the crystal engineering of carboxylic acids.

These interactions combine to form a complex three-dimensional architecture. The interplay between the strong hydrogen-bonded dimers and the more directional, weaker halogen bonds would be a key feature of the crystal packing.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Benzoic acid and its derivatives are known to exhibit polymorphism. The existence of multiple strong interaction sites (hydrogen bonding, halogen bonding) on this compound suggests that it could potentially form multiple stable crystal packing arrangements under different crystallization conditions (e.g., different solvents, temperatures, or pressures). The subtle balance of intermolecular forces could lead to different packing motifs, resulting in polymorphs.

Co-crystallization is a technique where a target molecule is crystallized with another molecule (a "coformer") in a defined stoichiometric ratio to form a new crystalline solid. This is often done to modify the physicochemical properties of an active pharmaceutical ingredient. This compound, with its strong hydrogen and halogen bonding capabilities, is an excellent candidate for co-crystal formation.

Potential coformers could be selected to form predictable supramolecular synthons with the target molecule. For instance:

Pyridine derivatives: These can form strong O-H···N hydrogen bonds with the carboxylic acid group, disrupting the acid-acid dimer and forming a new, robust acid-pyridine synthon.

Amides or other hydrogen bond acceptors: These could compete with the self-association of the carboxylic acid and form alternative hydrogen-bonded networks.

Other halogenated compounds: Coformers with strong halogen bond accepting sites could be used to specifically target the iodine atom of this compound, leading to co-crystals assembled primarily through halogen bonding.

The formation of co-crystals can be confirmed by techniques such as X-ray diffraction, which would show a unique crystal structure different from that of the individual components.

Illustrative Data on Supramolecular Interactions in a Hypothetical Co-crystal

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | O-H (acid) | N (pyridine) | 2.65 | 175 |

Note: This table presents hypothetical data for a co-crystal of this compound with a pyridine-based coformer to illustrate the characterization of intermolecular bonds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Chiral Derivatives and Interactions (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for example by derivatizing the carboxylic acid with a chiral alcohol or amine to form a chiral ester or amide, the resulting derivative would be chiral and could be studied using chiroptical techniques.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Visible region. For a chiral derivative of this compound, the aromatic chromophore would give rise to characteristic CD signals. The sign and magnitude of these signals (Cotton effects) would be exquisitely sensitive to the absolute configuration of the chiral center and the conformation of the molecule in solution.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. A VCD spectrum of a chiral derivative would show positive and negative bands for various vibrational modes. For instance, the C=O stretching vibration of an ester or amide group would be a particularly sensitive probe of the local chiral environment. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute stereochemistry of the molecule could be unambiguously determined.

As no specific chiral derivatives of this compound are described in the literature, this section remains a prospective analysis of the techniques that would be applicable should such compounds be synthesized.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Iodobenzoic Acid

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. For 4-Chloro-3-iodobenzoic acid, regions of negative potential (typically colored red) are expected around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom of the carboxyl group and potentially near the halogen atoms, suggesting sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. wikipedia.org These functions are derived from the change in electron density upon the addition or removal of an electron. The condensed Fukui function, ƒk, can be used to identify sites for nucleophilic attack (ƒk+), electrophilic attack (ƒk-), and radical attack (ƒk0). By calculating these indices for each atom in this compound, a detailed picture of its local reactivity can be obtained, complementing the qualitative insights from MEP analysis.

Table 2: Illustrative Fukui Function Indices for Selected Atoms in this compound This table presents hypothetical data to illustrate the concept. The actual values would require specific quantum chemical calculations.

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Hydroxyl Oxygen | Low | High |

| Aromatic Carbon (ortho to COOH) | Moderate | Moderate |

Simulation of Spectroscopic Data from Theoretical Models for Experimental Validation

As mentioned, theoretical calculations can predict vibrational frequencies, which can be used to simulate the IR and Raman spectra of this compound. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum. The comparison of these simulated spectra with experimentally obtained spectra is a critical step in validating the computational methodology. A good agreement between theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular properties.

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its esterification or amidation, theoretical methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps out the minimum energy path connecting the reactants, the transition state, and the products. This provides a detailed picture of the geometric changes that occur throughout the course of the reaction, confirming that the located transition state indeed connects the desired reactants and products.

Solvent Effects and Conformational Analysis using Implicit and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry, energetics, and properties of this compound.

Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules. This approach is computationally more intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for understanding the behavior of this compound in protic solvents.

Conformational analysis of this compound, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring, can be performed using these solvation models to understand how the solvent influences the relative energies of different conformers.

Synthesis and Academic Utility of 4 Chloro 3 Iodobenzoic Acid Derivatives and Analogs

Design and Synthesis of Substituted 4-Chloro-3-iodobenzoic Acid Esters and Amides

The synthesis of ester and amide derivatives from this compound is a fundamental aspect of its utility in academic research, providing a gateway to a wide array of functional molecules. These derivatives are typically synthesized through standard organic chemistry transformations involving the carboxylic acid group.

Ester Synthesis: Esters of this compound are commonly prepared through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated first. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol, is a highly effective method. Another approach involves using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.

Amide Synthesis: The amidation of this compound can be achieved by reacting it with primary or secondary amines. Similar to esterification, direct thermal condensation with amines is possible but often requires harsh conditions. A more common and efficient laboratory-scale approach involves the activation of the carboxylic acid. One such methodology involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.govacs.org This mixture creates reactive chloro- and imido-phosphonium species that activate the carboxylic acid, allowing it to be coupled with a wide range of primary and secondary amines at room temperature, resulting in good to excellent yields. nih.govresearchgate.net This functional group interconversion is broadly applicable to aliphatic, benzylic, and aromatic carboxylic acids. acs.orgresearchgate.net

The general procedure for this type of amidation involves charging a reaction vessel with the carboxylic acid (e.g., this compound), N-chlorophthalimide, and triphenylphosphine under an inert atmosphere, followed by the addition of a solvent and the desired amine. acs.org The reaction typically proceeds to completion within several hours at room temperature. acs.org

Below is a representative table of reaction outcomes for the synthesis of various amides from a substituted benzoic acid, based on established methodologies.

| Entry | Amine | Solvent | Yield (%) |

| 1 | Benzylamine | Toluene | 83 |

| 2 | Aniline | Toluene | 75 |

| 3 | Morpholine | Acetonitrile | 92 |

| 4 | Piperidine | Acetonitrile | 88 |

| 5 | N-Methylbenzylamine | Toluene | 78 |

This table illustrates typical yields for amidation reactions of substituted benzoic acids using in situ generated phosphonium salts, as described in the literature. nih.govacs.org

Incorporation of this compound Scaffolds into Complex Molecular Architectures

The this compound scaffold is a valuable building block for constructing more complex molecules due to its distinct functional handles. The carboxylic acid group provides a site for amide and ester formation, while the chloro and iodo substituents offer opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

The differential reactivity of the C-I and C-Cl bonds is particularly useful. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions (such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination) than the carbon-chlorine bond. This allows for selective functionalization at the 3-position. For instance, a Suzuki coupling could be performed to introduce a new aryl or heteroaryl group at the position of the iodine atom, leaving the chlorine atom intact for a subsequent, more forcing, cross-coupling reaction. This stepwise functionalization enables the synthesis of highly complex, unsymmetrically substituted biaryl and related structures.

Furthermore, the carboxylic acid group can be used to link the halogenated aromatic ring to other molecular fragments. For example, the synthesis of acylhydrazones of iodobenzoic acids has been reported, where the benzoic acid is first converted to a hydrazide and then condensed with various aldehydes. mdpi.com This demonstrates how the carboxyl group acts as an anchor to incorporate the di-halogenated phenyl ring into larger, multi-functional molecules that may have applications in medicinal chemistry. mdpi.com

Development of Libraries of Functionalized Halogenated Benzoic Acids for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds to identify those with desired biological activity or physical properties. nih.govlimes-institut-bonn.de The development of compound libraries is central to this process. rsc.org Halogenated benzoic acids, including this compound, are valuable starting points for creating such libraries due to their inherent potential for chemical diversification.

A screening library can be built around the this compound scaffold using a combinatorial approach:

Carboxyl Group Derivatization: The carboxylic acid can be converted into a large library of esters and amides by reacting it with diverse collections of alcohols and amines. This modifies the polarity, size, and hydrogen-bonding capabilities of this part of the molecule.

Iodine Position Functionalization: The reactive iodine atom can be subjected to a wide range of palladium-catalyzed cross-coupling reactions to introduce a variety of substituents (alkyl, alkenyl, alkynyl, aryl, heteroaryl groups) at the 3-position.

Chlorine Position Functionalization: The less reactive chlorine atom can be functionalized under different reaction conditions, allowing for a second layer of diversification after the iodine has been modified.

This strategy allows for the creation of a three-dimensional matrix of compounds from a single starting scaffold, where each axis of the matrix represents a point of diversification. Such libraries, containing molecules with a wide range of physicochemical properties, are essential for screening campaigns aimed at identifying novel bioactive compounds or materials. nih.gov Diverse compound collections, such as those from Enamine and ChemDiv, are frequently used in HTS campaigns. agilent.com

Stereoselective Synthesis of Chiral Derivatives and Their Stereochemical Characterization (if applicable)

While this compound is itself an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives. Chirality can be introduced by reacting the carboxylic acid with a chiral auxiliary, a chiral reactant, or by using a chiral catalyst in a subsequent transformation of a derivative.

A straightforward method to create chiral derivatives is through the formation of amides or esters with enantiomerically pure amines or alcohols. For example, reacting this compound with (R)- or (S)-1-phenylethanamine would result in the formation of a pair of diastereomeric amides. These diastereomers can often be separated by chromatography or crystallization.

In a more advanced approach, stereoselective synthesis can be employed to control the formation of a new stereocenter on a molecule derived from the this compound scaffold. While specific examples for this exact benzoic acid are not prevalent, the principles of asymmetric synthesis are broadly applicable. For instance, if a derivative were created with a prochiral center, an asymmetric reaction using a chiral catalyst could favor the formation of one enantiomer over the other. mdpi.com

The stereochemical characterization of these newly synthesized chiral molecules is crucial. The absolute configuration of a novel chiral compound must be unambiguously determined. mdpi.com When single crystals suitable for X-ray crystallography cannot be obtained, computational methods combined with spectroscopic techniques are employed. mdpi.com Vibrational Circular Dichroism (VCD) spectroscopy, for example, can be used to determine the absolute configuration by comparing the experimental VCD spectrum with the spectra computed for the possible stereoisomers using methods like Density Functional Theory (DFT). mdpi.com

Applications of 4 Chloro 3 Iodobenzoic Acid in Advanced Research and Chemical Industries

As a Key Building Block in Multi-Step Organic Synthesis

The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and an iodine atom—on the benzene (B151609) ring of 4-chloro-3-iodobenzoic acid makes it an exceptionally useful starting material in multi-step organic synthesis. The differential reactivity of these groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. The carboxylic acid group can readily undergo esterification, amidation, or reduction. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The carbon-chlorine bond, being less reactive than the carbon-iodine bond, can be targeted in subsequent steps or remain as a key structural feature in the final product. This hierarchical reactivity is a cornerstone of its utility as a versatile building block.

In the agrochemical industry, the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles is a constant pursuit. Halogenated benzoic acid derivatives have historically played a significant role in this field. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various patented plant growth regulators and bioactive molecules. For instance, substituted benzoic acids are key components in certain plant growth regulator compositions. The synthesis of 2-chloro-5-iodobenzoic acid, a structural isomer, has been patented for its use as an intermediate in the synthesis of SGLT-2 inhibitors, which, although pharmaceutical in nature, highlights the utility of such scaffolds in creating bioactive molecules. nih.gov

The synthesis of specialty chemicals, such as those used in the electronics or polymer industries, also benefits from versatile precursors like this compound. The ability to introduce different functional groups through the iodine and chlorine atoms allows for the tailoring of molecular properties to meet specific performance criteria. For example, derivatives of this compound can be envisioned as monomers for specialty polymers or as precursors for liquid crystal displays, where the halogen atoms can influence properties like thermal stability and birefringence.

A study on the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives with antimicrobial activity showcases how related halogenated benzoic acids serve as starting materials for bioactive compounds. mdpi.com This suggests the potential of this compound in the development of novel biocides and specialty chemicals with tailored biological or physical properties.

The field of medicinal chemistry heavily relies on the iterative process of lead optimization, where a promising bioactive molecule (a "hit" or "lead") is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. medium.comdanaher.comresearchgate.netichorlifesciences.compatsnap.com this compound serves as an excellent scaffold for this purpose due to its multiple points for diversification.

A significant application of this scaffold is in the development of kinase inhibitors, a major class of anticancer drugs. ed.ac.uk A study on the discovery of novel RET kinase inhibitors identified 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as promising lead compounds. nih.gov In this research, the 4-chloro-3-iodobenzoyl moiety can be readily accessed from this compound. The iodine atom provides a convenient handle for introducing the 1,2,4-oxadiazole ring system via cross-coupling reactions, a key step in the synthesis of these potent inhibitors. The chlorine atom and the amide functionality also play crucial roles in the binding of these inhibitors to the kinase active site.

The pyrazolo[3,4-d]pyrimidine scaffold is another "privileged" structure in kinase inhibitor design, and derivatives of this compound can be used to synthesize molecules that incorporate this key heterocyclic system. nih.gov The versatility of the iodo and chloro groups allows for the exploration of a wide chemical space around a core scaffold, which is essential for establishing structure-activity relationships (SAR) and optimizing a lead compound into a clinical candidate.

| Research Area | Key Synthetic Transformation | Resulting Compound Class | Therapeutic Target |

| Oncology | Suzuki or Stille Coupling | 4-chloro-3-(heteroaryl)benzamides | RET Kinase |

| Oncology | Buchwald-Hartwig Amination | N-aryl-4-chloro-3-iodobenzamides | Various Kinases |

| Infectious Diseases | Amide Coupling followed by Cyclization | Heterocyclic derivatives | Bacterial or Viral Enzymes |

Role in Materials Science: Precursor for Polymers, Organic Ligands, and Functional Materials

The unique electronic and structural features of this compound make it an attractive candidate for the synthesis of advanced materials. The presence of halogen atoms can impart properties such as flame retardancy and high refractive index to polymers. The carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization. While specific polymers derived from this compound are not widely reported, the principles of polymer synthesis suggest its potential as a monomer for creating specialty polymers with tailored properties. nih.gov For instance, wholly aromatic copolyesters based on substituted hydroxybenzoic acids have been synthesized and shown to possess high thermal stability. researchgate.net

As a ligand precursor, this compound can be used to synthesize organic linkers for the construction of metal-organic frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. fishersci.com The chloro and iodo substituents on the benzoic acid linker can influence the pore size, geometry, and surface properties of the resulting MOF. Furthermore, these halogen atoms can serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure.

The synthesis of functional materials, such as those with specific optical or electronic properties, can also utilize this compound. For example, the incorporation of heavy atoms like iodine can enhance properties such as phosphorescence, which is desirable for applications in organic light-emitting diodes (OLEDs). The reactivity of the carbon-iodine bond allows for the attachment of chromophores or other functional moieties to the aromatic ring.

Application in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to control the assembly of molecules in the solid state to form crystalline materials with desired properties. mdpi.com this compound is an excellent candidate for studies in this area due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. researchgate.netnih.govijres.org

The carboxylic acid group is a robust hydrogen bond donor and acceptor, often leading to the formation of predictable hydrogen-bonded dimers or catemers in the solid state. The chlorine and iodine atoms, particularly the latter, are effective halogen bond donors. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). rsc.orgnih.govmdpi.com The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular architectures. chemicalbook.compharmalego.com

Studies on related halogenated benzoic acids have demonstrated the interplay between hydrogen and halogen bonding in directing crystal packing. rsc.org For example, the co-crystallization of 4-iodobenzoic acid with various nitrogen-containing heterocycles has been shown to result in the formation of one- and two-dimensional supramolecular networks held together by a combination of O-H···N hydrogen bonds and I···N halogen bonds. nih.gov Similarly, the presence of both a chloro and an iodo substituent in this compound offers the potential for creating complex and hierarchical supramolecular structures through selective halogen bonding.

| Interaction Type | Functional Group | Role | Potential Supramolecular Motif |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor and Acceptor | Dimer, Catemer |

| Halogen Bonding | Iodine (-I) | Donor | I···N, I···O, I···S interactions |

| Halogen Bonding | Chlorine (-Cl) | Donor (weaker) | Cl···N, Cl···O interactions |

| π-π Stacking | Benzene Ring | - | Stacked aromatic rings |

Use as a Chemical Probe or Reference Standard in Advanced Analytical Chemistry Method Development

In analytical chemistry, reference standards are highly pure compounds used to calibrate instruments and validate analytical methods. While there is no specific documentation of this compound being an official reference standard, its stable, crystalline nature and well-defined chemical structure make it suitable for use as an internal or external standard in chromatographic and spectroscopic methods.

An internal standard is a compound of known concentration that is added to a sample to facilitate the quantification of the analyte of interest. acs.org The ideal internal standard has chemical and physical properties similar to the analyte but is chromatographically resolved from it. In mass spectrometry-based methods, an isotopically labeled version of the analyte is often the preferred internal standard. However, in cases where a stable isotope-labeled standard is not available, a structurally similar compound like this compound could potentially be used for the analysis of other halogenated benzoic acids, provided it is not present in the sample matrix.

As a chemical probe, a molecule is designed to interact with a specific biological target to elucidate its function or to validate it as a drug target. Given the utility of this compound in the synthesis of bioactive molecules, such as kinase inhibitors, it can be considered a precursor to chemical probes. The synthesis of a library of derivatives from this scaffold, followed by screening for biological activity, is a common approach in the development of new chemical probes.

Environmental Aspects and Responsible Chemical Management of Halogenated Benzoic Acids

Methodologies for Studying Environmental Fate and Biodegradation Pathways

Investigating the environmental fate of halogenated benzoic acids involves a combination of laboratory and field-based methodologies designed to elucidate their persistence, transformation, and ultimate mineralization. These studies are crucial for predicting their environmental impact and developing effective bioremediation strategies.

Laboratory-Based Studies: